molecular formula C25H24N4O3S B4046551 4-(butan-2-yloxy)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide

4-(butan-2-yloxy)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B4046551
M. Wt: 460.5 g/mol
InChI Key: XOLLJMCPLGJRDA-UHFFFAOYSA-N
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Description

4-(butan-2-yloxy)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide is a useful research compound. Its molecular formula is C25H24N4O3S and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-sec-butoxy-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide is 460.15691181 g/mol and the complexity rating of the compound is 672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of various heterocyclic compounds, including pyrimidine, pyridine, and isoxazole derivatives, plays a crucial role in the development of new antimicrobial agents. Research has shown that certain derivatives exhibit pronounced antimicrobial activity, highlighting the potential of these compounds in addressing drug-resistant bacterial infections. For instance, novel synthesis techniques have been employed to create derivatives that were evaluated for their antimicrobial efficacy, with some showing promising results against a range of microorganisms (Bhuiyan et al., 2006; Bektaş et al., 2010; Rostamizadeh et al., 2013).

Catalytic Synthesis and Environmental Applications

Research into the catalytic synthesis of complex molecules using environmentally benign conditions has gained significant attention. Techniques such as oxidative carbonylation have been developed to synthesize ureas, oxamides, and benzoxazolones, compounds with various industrial and pharmaceutical applications. These methods emphasize the use of non-toxic catalysts and recyclable solvent systems, contributing to greener chemical processes (Mancuso et al., 2015).

Fluorescent Properties and Material Science

The development of new materials with specific fluorescent properties has applications in sensors, imaging, and fluorescent whitening agents. Synthesis studies have led to the creation of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives with distinct fluorescent characteristics. These compounds have potential uses in enhancing the optical properties of materials and in biological imaging applications (Rangnekar & Rajadhyaksha, 1986).

Novel Synthesis Methods and Mechanistic Insights

Advances in synthesis methods for heterocyclic compounds, including the use of catalysts and solvent-free conditions, have opened new pathways for the efficient production of pharmacologically active molecules. Studies have elucidated mechanisms and optimized conditions for synthesizing pyridyl benzamides and oxazolopyridines, contributing to the broader understanding of chemical synthesis techniques and their applications in drug development (Chen et al., 2018).

Properties

IUPAC Name

4-butan-2-yloxy-N-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-4-15(2)31-18-12-10-17(11-13-18)23(30)29-25(33)27-20-8-5-7-19(16(20)3)24-28-22-21(32-24)9-6-14-26-22/h5-15H,4H2,1-3H3,(H2,27,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLLJMCPLGJRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(butan-2-yloxy)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide
Reactant of Route 2
Reactant of Route 2
4-(butan-2-yloxy)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide
Reactant of Route 3
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4-(butan-2-yloxy)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide
Reactant of Route 4
Reactant of Route 4
4-(butan-2-yloxy)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide
Reactant of Route 5
Reactant of Route 5
4-(butan-2-yloxy)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide
Reactant of Route 6
Reactant of Route 6
4-(butan-2-yloxy)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.